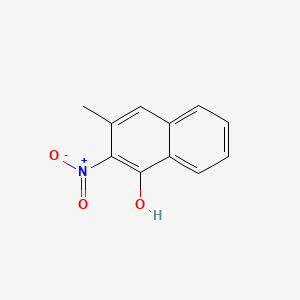
2,4-Pentanedione, 3-(2-bromo-2-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the 2 and 4 positions of the pentane chain, with a 2-bromo-2-propenyl substituent at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(2-bromo-2-propenyl)- typically involves the bromination of 2,4-pentanedione followed by the introduction of the 2-propenyl group. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation to obtain the compound in high purity. Techniques such as distillation, crystallization, and chromatography are commonly employed in the industrial production process.
化学反应分析
Types of Reactions
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The bromine atom in the 2-bromo-2-propenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学研究应用
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2,4-Pentanedione, 3-(2-bromo-2-propenyl)- involves its interaction with various molecular targets and pathways. The compound can undergo keto-enol tautomerism, where the keto form (with carbonyl groups) and the enol form (with hydroxyl groups) are in equilibrium. This tautomerism plays a crucial role in its reactivity and interactions with other molecules. The presence of the 2-bromo-2-propenyl group also allows for additional reactivity through substitution and elimination reactions.
相似化合物的比较
Similar Compounds
2,4-Pentanedione: A simpler diketone without the 2-bromo-2-propenyl substituent.
3-Bromo-2,4-pentanedione: Similar structure but lacks the 2-propenyl group.
3-Allyl-2,4-pentanedione: Contains an allyl group instead of the 2-bromo-2-propenyl group.
Uniqueness
2,4-Pentanedione, 3-(2-bromo-2-propenyl)- is unique due to the presence of both the bromine and propenyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to its simpler analogs.
属性
| 113478-92-5 | |
分子式 |
C8H11BrO2 |
分子量 |
219.08 g/mol |
IUPAC 名称 |
3-(2-bromoprop-2-enyl)pentane-2,4-dione |
InChI |
InChI=1S/C8H11BrO2/c1-5(9)4-8(6(2)10)7(3)11/h8H,1,4H2,2-3H3 |
InChI 键 |
XGERRORSQCWMOI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CC(=C)Br)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-2-[(3-isothiocyanatoprop-2-yn-1-yl)oxy]benzene](/img/no-structure.png)
![1-[4-(2-Aminoethoxy)phenyl]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14308421.png)

![5-Ethyl-4-{[(4-methoxyphenyl)methoxy]methyl}oxolane-2,3-diol](/img/structure/B14308441.png)

![{[3-Chloro-4-(methanesulfonyl)phenyl]sulfanyl}acetic acid](/img/structure/B14308450.png)
![[1,1'-Biphenyl]-2,2'-dicarboxaldehyde, 6,6'-dimethyl-](/img/structure/B14308472.png)


